molecular formula C15H15NO2 B13425269 N-(2,4-Dimethylphenyl)anthranilic Acid CAS No. 27210-58-8

N-(2,4-Dimethylphenyl)anthranilic Acid

Cat. No.: B13425269
CAS No.: 27210-58-8
M. Wt: 241.28 g/mol
InChI Key: VJVKYSGOJRLVPJ-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)anthranilic Acid is a derivative of anthranilic acid, which is an aromatic acid with both carboxylic acid and amine functional groups. This compound is known for its applications in medicinal chemistry, particularly as a non-steroidal anti-inflammatory drug (NSAID). It is structurally related to other anthranilic acid derivatives, which are known for their analgesic, anti-inflammatory, and antipyretic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,4-Dimethylphenyl)anthranilic Acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromobenzoic acid with 2,4-dimethylaniline in the presence of a copper catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as isoamyl alcohol .

Industrial Production Methods

On an industrial scale, the synthesis of this compound often involves the nitration of o-xylene to produce a mixture of o- and m-nitroxylenes. The nitro compounds are then reduced to their corresponding amines using iron and hydrochloric acid. The resulting amines are separated, and the desired o-xylidine is condensed with o-chlorobenzoic acid in the presence of potassium carbonate and a copper catalyst .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)anthranilic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthranilic acid derivatives, which can have different pharmacological properties .

Scientific Research Applications

N-(2,4-Dimethylphenyl)anthranilic Acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.

    Medicine: As an NSAID, it is used to treat mild to moderate pain, including headaches, dental pain, and arthritis.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)anthranilic Acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-Dimethylphenyl)anthranilic Acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its pharmacological properties and potency compared to other anthranilic acid derivatives .

Properties

CAS No.

27210-58-8

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(2,4-dimethylanilino)benzoic acid

InChI

InChI=1S/C15H15NO2/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)

InChI Key

VJVKYSGOJRLVPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC=CC=C2C(=O)O)C

Origin of Product

United States

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